molecular formula C18H24O2 B14226303 Butyl 4-(hept-1-YN-1-YL)benzoate CAS No. 827028-22-8

Butyl 4-(hept-1-YN-1-YL)benzoate

Cat. No.: B14226303
CAS No.: 827028-22-8
M. Wt: 272.4 g/mol
InChI Key: YHCLGYDRQAOMFX-UHFFFAOYSA-N
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Description

Butyl 4-(hept-1-YN-1-YL)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the benzoate moiety, with a hept-1-YN-1-YL substituent at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(hept-1-YN-1-YL)benzoate typically involves the esterification of 4-(hept-1-YN-1-YL)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be carried out using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(hept-1-YN-1-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Butyl 4-(hept-1-YN-1-YL)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butyl 4-(hept-1-YN-1-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-(hept-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hept-1-YN-1-YL substituent can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(hept-1-YN-1-YL)benzoate: Characterized by the presence of a butyl ester and a hept-1-YN-1-YL substituent.

    Butyl 4-(but-1-YN-1-YL)benzoate: Similar structure but with a shorter alkyne chain.

    Butyl 4-(hex-1-YN-1-YL)benzoate: Similar structure but with a hex-1-YN-1-YL substituent.

Uniqueness

This compound is unique due to its longer alkyne chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

827028-22-8

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

butyl 4-hept-1-ynylbenzoate

InChI

InChI=1S/C18H24O2/c1-3-5-7-8-9-10-16-11-13-17(14-12-16)18(19)20-15-6-4-2/h11-14H,3-8,15H2,1-2H3

InChI Key

YHCLGYDRQAOMFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC

Origin of Product

United States

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